Calcium rosinate

Overview

Description

Calcium rosinate is an organometallic compound formed by the reaction of calcium ions with resin acids, typically derived from rosin. It appears as a grayish-white to yellow amorphous powder and is insoluble in water . This compound is known for its flammability and reactivity with air and moisture, which can lead to spontaneous heating .

Mechanism of Action

Target of Action

Calcium abietate, also known as Calcium rosinate or Calcium resinate, primarily targets phosphate in the body . It is a phosphate binder, meaning it binds with phosphate in the food we eat, preventing it from being absorbed by the body .

Mode of Action

Calcium abietate works by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed . This interaction with its targets results in the prevention of elevated phosphate levels, which can lead to ectopic calcification and secondary hyperparathyroidism .

Biochemical Pathways

The biochemical pathways affected by Calcium abietate involve the regulation of calcium and phosphate levels in the body. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . By binding with phosphate, Calcium abietate helps regulate the balance of these minerals in the body.

Result of Action

The primary result of Calcium abietate’s action is the prevention of elevated phosphate levels in the body . This can help prevent conditions such as ectopic calcification and secondary hyperparathyroidism, which are associated with high phosphate levels .

Action Environment

The action, efficacy, and stability of Calcium abietate can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of Calcium abietate and therefore its ability to bind with phosphate . Additionally, the presence and amount of phosphate in the diet can influence the compound’s efficacy in preventing elevated phosphate levels .

Biochemical Analysis

Biochemical Properties

Calcium abietate participates in various biochemical reactions. The calcium component interacts with numerous enzymes, proteins, and other biomolecules. For instance, calcium ions are known to interact with calmodulin, a calcium-binding messenger protein that transduces calcium signals . The nature of these interactions often involves the formation of calcium-protein complexes that can modulate various biochemical pathways.

Cellular Effects

Calcium abietate influences cell function through its calcium component. Calcium ions play a crucial role in regulating cellular processes such as muscle contraction, neuron excitability, and biological clock . They also participate in cell signaling pathways, gene expression, and cellular metabolism . For instance, calcium ions are central to a complex intracellular messenger system mediating a wide range of biological processes .

Molecular Mechanism

The molecular mechanism of action of calcium abietate is largely attributed to the calcium ions. Calcium ions can bind to specific biomolecules, leading to enzyme activation or inhibition and changes in gene expression . For example, calcium ions can bind to calmodulin, leading to the activation of various enzymes and influencing gene expression .

Temporal Effects in Laboratory Settings

The effects of calcium abietate can change over time in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, calcium ions, which are part of calcium abietate, are known to regulate the spatial-temporal aspects of endoplasmic reticulum calcium release, leading to calcium puffs, transients, and waves across a cell .

Dosage Effects in Animal Models

The effects of calcium abietate can vary with different dosages in animal models . For instance, high doses of calcium can lead to hypercalcemia, a condition characterized by abnormally high levels of calcium, which can result in lethargy, sluggish reflexes, constipation, and loss of appetite .

Metabolic Pathways

Calcium abietate is involved in various metabolic pathways. The calcium component interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, calcium ions are known to regulate the release of neurotransmitters from the presynaptic terminals, influencing both long-term potentiation and long-term depression forms of synaptic plasticity .

Transport and Distribution

Calcium abietate is transported and distributed within cells and tissues. The calcium component can be transported through various transporters and binding proteins . For example, calcium ions can be transported through the plasma membrane using cation channels .

Subcellular Localization

The subcellular localization of calcium abietate can affect its activity or function. Calcium ions, for instance, are known to be involved in various subcellular locations, including regions where the mitochondria and endoplasmic reticulum meet . This localization can influence the activity of calcium ions and subsequently affect the function of calcium abietate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium rosinate is typically synthesized by reacting rosin with calcium hydroxide (slaked lime). The reaction involves the exchange of sodium ions in sodium resinate with calcium ions, resulting in the formation of calcium resinate . The process can be summarized as follows:

- Dissolve rosin in an appropriate solvent.

- Add calcium hydroxide to the solution.

- Heat the mixture to facilitate the reaction.

- Filter and dry the resulting calcium resinate.

Industrial Production Methods

In industrial settings, calcium resinate is produced in large quantities using similar methods. The process involves the controlled addition of calcium hydroxide to molten rosin, followed by heating and stirring to ensure complete reaction. The product is then cooled, solidified, and ground into a powder .

Chemical Reactions Analysis

Types of Reactions

Calcium rosinate primarily undergoes reactions typical of organometallic compounds, including:

Oxidation: Reacts with oxidizing agents to generate heat and potentially flammable products.

Reduction: Acts as a reducing agent in certain chemical reactions.

Substitution: Can undergo ion exchange reactions, where calcium ions are replaced by other metal ions.

Common Reagents and Conditions

Oxidizing Agents: Reacts violently with oxidizing agents, such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Can be used in reactions with other reducing agents to form various products.

Major Products Formed

Oxidation Products: Formation of calcium oxide and other oxidized derivatives.

Reduction Products: Formation of reduced metal complexes.

Substitution Products: Formation of metal resinates with different metal ions.

Scientific Research Applications

Calcium rosinate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reducing agent and in the synthesis of other organometallic compounds.

Biology: Investigated for its potential use in biological systems due to its unique properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Widely used in the production of adhesives, varnishes, and inks due to its binding properties.

Comparison with Similar Compounds

Calcium rosinate can be compared with other metal resinates, such as:

Zinc resinate: Similar in structure but contains zinc ions instead of calcium.

Magnesium resinate: Contains magnesium ions and exhibits different reactivity and properties.

Mixed resinates: Compounds containing a combination of metal ions, such as calcium and zinc, offering unique properties for specific applications.

This compound is unique due to its specific reactivity with calcium ions, making it suitable for applications requiring strong binding and reducing properties .

Biological Activity

Calcium rosinate, a calcium salt derived from rosin, is primarily utilized in various industrial applications, including adhesives, coatings, and as a food additive. Its biological activity, however, has garnered attention in recent research, particularly regarding its potential applications in biomedicine and environmental science. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Composition and Properties

This compound is composed of resin acids and rosin acids, primarily abietic acid and its derivatives. The general formula can be represented as with a molecular weight of approximately 302.46 g/mol. The calcium ions (Ca²⁺) play a significant role in its interaction with biological systems and environmental matrices.

| Component | Chemical Formula | Percentage Composition |

|---|---|---|

| Abietic Acid | 57% | |

| Dehydroabietic Acid | 13% | |

| Isopimaric Acid | 23% | |

| Calcium Ion | 6% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes due to the lipophilic nature of rosin acids.

Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been assessed in vitro using human cell lines. Research indicates that at low concentrations, this compound does not induce significant cytotoxic effects, making it a potential candidate for biomedical applications such as drug delivery systems. However, higher concentrations may lead to cytotoxicity, necessitating further investigation into dosage optimization.

Case Studies

- This compound in Drug Delivery : A study investigated the use of this compound as a carrier for anti-cancer drugs. Results indicated enhanced solubility and bioavailability of the drugs when encapsulated in this compound matrices.

- Environmental Applications : Research has shown that this compound can effectively adsorb heavy metals from wastewater. In experiments, it demonstrated a removal efficiency of over 85% for lead ions under optimal conditions.

Ion Exchange Mechanism

Calcium ions in this compound can exchange with sodium ions present in biological systems or environmental matrices. This ion exchange is crucial for its function as an adsorbent for pollutants or as a stabilizing agent in formulations.

Adsorption Studies

Adsorption studies reveal that this compound displays a high affinity for various ions, including heavy metals. The adsorption process follows the Freundlich isotherm model, indicating heterogeneous adsorption sites on the resin surface.

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 37.90 mg/g |

| Removal Rate | 90.71% |

| Optimal pH | 7.0 |

| Contact Time | 10 hours |

Properties

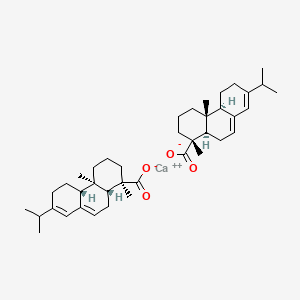

IUPAC Name |

calcium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H30O2.Ca/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPDSISGRAWLLV-JHZYRPMRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

514-10-3 (Parent) | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928696 | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium resinate is a grayish white to yellow amorphous powder which can be fused into grayish lumps. If it comes in contact with air, spontaneous heating may result. This heat may be sufficient to ignite the material itself or surrounding combustible material. It is insoluble in water., Dry Powder; Liquid; Liquid, Other Solid, Yellowish-white solid; Insoluble in water; [Hawley] Tan to white fine powder with a mild pine odor; Slightly soluble in water; [MSDSonline] | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium resinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 600 °F at 760 mmHg (USCG, 1999), more than 600 °F = more than 316 °C = more than 589 deg K (at 1 atm) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACID, AMYL ACETATE, BUTYL ACETATE, ETHER, AMYL ALC; INSOL IN WATER | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.13 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.13 at 25 °C (solid) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH WHITE AMORPHOUS POWDER OR LUMPS, Amber; very dark brown | |

CAS No. |

9007-13-0, 13463-98-4 | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resin acids and Rosin acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.